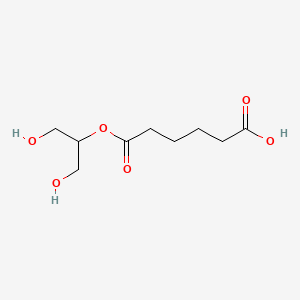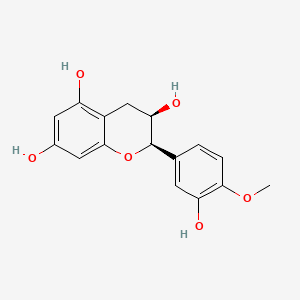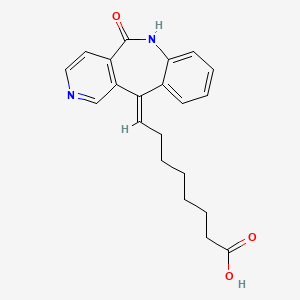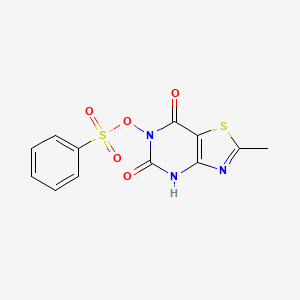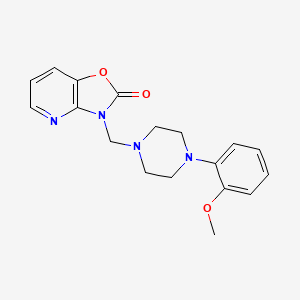
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methyl and phenyl groups attached to a dibenzoazastannine core, which contributes to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves several steps, typically starting with the preparation of the dibenzoazastannine core. This core is then functionalized with methyl and phenyl groups through a series of reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
-
Step 1: Formation of the Dibenzoazastannine Core
Reagents: Starting materials such as dibenzylamine and stannous chloride.
Conditions: Reflux in an appropriate solvent, such as toluene, under an inert atmosphere.
-
Step 2: Methylation and Phenylation
Reagents: Methyl iodide and phenyl lithium.
Conditions: The reactions are typically carried out at low temperatures to control the addition of methyl and phenyl groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield alcohols or amines, depending on the specific functional groups present.
-
Substitution:
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Reactions are often conducted under controlled temperatures to prevent over-substitution.
Products: Substitution reactions can introduce halogen atoms into the molecule, altering its reactivity and properties.
Applications De Recherche Scientifique
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and therapeutic agents.
-
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
- Studied for its role in the development of diagnostic tools and imaging agents.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine can be compared with other similar compounds, such as:
-
10,10-Diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Similar structure but contains silicon instead of tin.
- Exhibits different reactivity and applications due to the presence of silicon.
-
2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azasiline:
- Contains additional methyl groups, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of tin, which imparts distinct properties and reactivity compared to its silicon analogs.
Propriétés
Numéro CAS |
17154-54-0 |
|---|---|
Formule moléculaire |
C27H25NSn |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
2,5,8-trimethyl-10,10-diphenylbenzo[b][1,4]benzazastannine |
InChI |
InChI=1S/C15H15N.2C6H5.Sn/c1-12-4-8-14(9-5-12)16(3)15-10-6-13(2)7-11-15;2*1-2-4-6-5-3-1;/h4-8,10H,1-3H3;2*1-5H; |
Clé InChI |
NOVNZOOEIFHILE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C([Sn]2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






